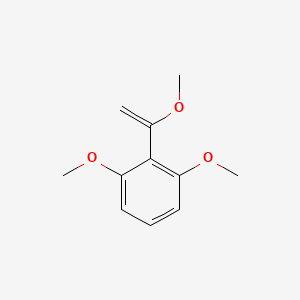

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

説明

BenchChem offers high-quality 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H14O3 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

1,3-dimethoxy-2-(1-methoxyethenyl)benzene |

InChI |

InChI=1S/C11H14O3/c1-8(12-2)11-9(13-3)6-5-7-10(11)14-4/h5-7H,1H2,2-4H3 |

InChIキー |

VBPSADCZTIEOJO-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=CC=C1)OC)C(=C)OC |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, a valuable and sterically complex enol ether. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the prevailing synthetic strategy, offers mechanistic insights, provides a robust, step-by-step experimental protocol, and discusses the compound's characterization and applications, particularly as a potent diene in cycloaddition reactions. The synthesis is centered around the Wittig reaction, a cornerstone of alkene synthesis, adapted for the specific challenges posed by a sterically hindered ketone precursor.

Introduction: Significance and Synthetic Strategy

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a highly functionalized aromatic compound featuring an electron-rich enol ether moiety. Its structure is of significant interest to synthetic chemists for several reasons. The vinyl ether group is a versatile functional handle, capable of hydrolysis to a ketone or participation in various cycloaddition reactions. The benzene ring, heavily substituted with three methoxy groups, makes the molecule an electron-rich system. Specifically, the 1-methoxyvinyl substituent conjugated with the dimethoxy-substituted benzene ring creates a potent diene system, primed for participation in [4+2] cycloaddition (Diels-Alder) reactions.[1] This reactivity profile makes it a valuable building block for the construction of complex polycyclic and heterocyclic scaffolds found in numerous biologically active molecules.

The primary challenge in synthesizing this target lies in the formation of the C-C double bond at a sterically congested position, adjacent to a dimethoxy-substituted quaternary carbon. Direct elimination reactions are often unsuitable for creating such specific and hindered alkenes. Therefore, the most logical and field-proven approach is the Wittig olefination .[2][3] This reaction allows for the unambiguous formation of a double bond by coupling a phosphorus ylide with a carbonyl compound.

In this specific synthesis, the key disconnection is between the target enol ether and its corresponding ketone precursor, 2',6'-dimethoxyacetophenone. The one-carbon homologation is achieved using methoxymethylenetriphenylphosphorane, a Wittig reagent specifically designed to convert ketones and aldehydes into enol ethers.[4]

Mechanistic Insights: The Wittig Reaction Pathway

The synthesis hinges on the Wittig reaction, which transforms the carbonyl group of 2',6'-dimethoxyacetophenone into the desired vinyl ether. The process involves several key steps, each with specific requirements.

-

Ylide Formation: The process begins with the deprotonation of the commercially available phosphonium salt, (methoxymethyl)triphenylphosphonium chloride, using a strong, non-nucleophilic base.[4] A common and effective choice for this step is a strong alkoxide base like potassium tert-butoxide (t-BuOK) or an organolithium reagent. The strong base is necessary to abstract a proton from the carbon adjacent to the electron-withdrawing phosphonium center, forming the highly reactive, nucleophilic phosphorus ylide (in this case, methoxymethylenetriphenylphosphorane).[2] The reaction must be conducted under anhydrous conditions as the ylide is highly reactive towards water.

-

Nucleophilic Attack and Cycloaddition: The generated ylide, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of 2',6'-dimethoxyacetophenone. The steric hindrance from the two ortho-methoxy groups on the acetophenone makes this attack the rate-determining step and requires careful optimization of reaction conditions. This initial attack forms a betaine intermediate, which rapidly undergoes ring-closure to form a four-membered oxaphosphetane ring.[3]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a syn-elimination mechanism. This irreversible cycloreversion yields the final products: the desired alkene, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, and the highly stable triphenylphosphine oxide as a byproduct.[5] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction sequence.

The overall mechanism is depicted below:

Detailed Experimental Protocol

This protocol is adapted from established procedures for Wittig reactions involving (methoxymethyl)triphenylphosphonium chloride and sterically hindered ketones.[6]

3.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |

| (Methoxymethyl)triphenylphosphonium chloride | 342.80 | 1.2 | 411 mg | Hygroscopic; store in a desiccator. |

| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.2 | 135 mg | Handle under inert atmosphere. |

| 2',6'-Dimethoxyacetophenone | 180.20 | 1.0 | 180 mg | Starting material. |

| Anhydrous Tetrahydrofuran (THF) | - | - | ~15 mL | Dry over molecular sieves or Na. |

| Saturated aq. NH₄Cl | - | - | ~20 mL | For quenching. |

| Diethyl Ether or Ethyl Acetate | - | - | ~50 mL | For extraction. |

| Brine | - | - | ~20 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | For drying. |

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Apparatus Setup: Assemble a flame-dried or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Ylide Generation: To the flask, add (methoxymethyl)triphenylphosphonium chloride (411 mg, 1.2 mmol). Suspend the salt in anhydrous THF (10 mL). Cool the resulting suspension to 0°C using an ice-water bath.

-

Base Addition: While stirring at 0°C, carefully add potassium tert-butoxide (135 mg, 1.2 mmol) in one portion. The suspension will typically turn a deep red or orange color, indicating the formation of the ylide.[4] Continue stirring the mixture at 0°C for 30 minutes.

-

Ketone Addition: In a separate dry vial, dissolve 2',6'-dimethoxyacetophenone (180 mg, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise via syringe to the ylide suspension at 0°C over 5-10 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (approximately 16-18 hours) to ensure complete conversion, especially given the steric hindrance of the ketone.[6]

-

Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude residue will contain the desired product and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc/Hexanes) as the eluent. The product is less polar than the triphenylphosphine oxide byproduct.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Characterization and Purity Analysis

The structural confirmation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should clearly show the characteristic signals for the vinyl protons (typically two doublets in the range of 4.0-5.0 ppm with geminal coupling), the methoxy protons (three distinct singlets, one for the vinyl ether and two for the aromatic ethers, likely around 3.5-3.9 ppm), and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including the two sp² carbons of the vinyl group, the aromatic carbons, and the three methoxy carbons.

-

MS (Mass Spectrometry): Mass spectral analysis (e.g., ESI-MS or GC-MS) should show the molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₄O₃, M.W. = 194.23 g/mol ).

Safety and Handling

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride is hygroscopic and should be handled in a dry environment. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle it under an inert atmosphere. Anhydrous THF can form explosive peroxides and should be handled with care.

-

Procedure: The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. The use of an inert atmosphere (nitrogen or argon) is crucial for the success and safety of the reaction.

Conclusion

The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is reliably achieved through a Wittig reaction employing methoxymethylenetriphenylphosphorane. This method successfully overcomes the challenge of forming a sterically hindered enol ether. The detailed protocol provided herein, based on established chemical principles and analogous transformations, offers a robust pathway for researchers to access this valuable synthetic building block. The product's utility as a diene in Diels-Alder reactions opens avenues for the efficient construction of complex molecular architectures relevant to medicinal chemistry and materials science.

References

-

L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. [Online]. Available: [Link]2]

-

Wikipedia. Methoxymethylenetriphenylphosphorane. [Online]. Available: [Link]4]

-

Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Online]. Available: [Link]6]

-

Chemistry LibreTexts. (2021, May 2). 1.3: Diels-Alder_Reactions. [Online]. Available: [Link]1]

-

University of Missouri–Kansas City. Synthesis of an Alkene via the Wittig Reaction. [Online]. Available: [Link]5]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene CAS number

An In-Depth Technical Guide to 1,3-Dimethoxybenzene

Abstract: This technical guide provides a comprehensive overview of 1,3-dimethoxybenzene (CAS No. 151-10-0), a versatile aromatic ether. The document details its chemical and physical properties, outlines established synthetic protocols, and explores its diverse applications in organic synthesis, particularly as a key building block and a reagent in modern synthetic methodologies. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical manufacturing.

Introduction and Core Properties

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an organic compound that serves as a fundamental building block in a multitude of chemical syntheses.[1][2] Its chemical structure, featuring two electron-donating methoxy groups in a meta-arrangement on a benzene ring, dictates its reactivity and utility. These activating groups make the aromatic ring highly susceptible to electrophilic substitution, primarily at the 2, 4, and 6 positions. This inherent reactivity, coupled with its physical properties, makes it a valuable precursor for more complex molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-dimethoxybenzene is presented in Table 1. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 151-10-0 | [1][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Colorless liquid | |

| Density | 1.055 g/mL at 25 °C | |

| Boiling Point | 85-87 °C at 7 mmHg | |

| Refractive Index | n20/D 1.524 | |

| Solubility | Soluble in ethanol, slightly soluble in water. |

Synthesis of 1,3-Dimethoxybenzene

The industrial synthesis of 1,3-dimethoxybenzene typically proceeds via the methylation of resorcinol. A general laboratory-scale protocol is detailed below.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 1,3-dimethoxybenzene from resorcinol and a methylating agent.

Materials:

-

Resorcinol

-

Dimethyl sulfate or methyl iodide

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol in an aqueous solution of sodium hydroxide.

-

Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield crude 1,3-dimethoxybenzene.

-

Purify the product by vacuum distillation.

Causality: The use of a strong base like sodium hydroxide is essential to deprotonate the hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion. This ion then readily attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,3-dimethoxybenzene.

Applications in Organic Synthesis

The electron-rich nature of the aromatic ring in 1,3-dimethoxybenzene makes it a valuable substrate in various organic reactions.

Electrophilic Aromatic Substitution

1,3-Dimethoxybenzene readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The methoxy groups direct incoming electrophiles to the ortho and para positions relative to them (positions 2, 4, and 6).

3.1.1. Friedel-Crafts Acylation

A common application is the Friedel-Crafts acylation to produce substituted acetophenones, which are precursors to more complex molecules. For example, reaction with acetyl chloride in the presence of a Lewis acid like aluminum chloride yields 2,4-dimethoxyacetophenone.

Lithiation and Subsequent Functionalization

The 2-position of 1,3-dimethoxybenzene can be selectively deprotonated using a strong base like n-butyllithium to form a lithiated intermediate. This powerful nucleophile can then react with a variety of electrophiles to introduce a wide range of functional groups. For instance, reaction with acetone can lead to the formation of a tertiary alcohol.

Role in Complex Molecule Synthesis

1,3-Dimethoxybenzene is a precursor in the synthesis of various natural products and pharmaceuticals. It has been utilized in the synthesis of novel oxathiane spiroketal donors and resveratrol derivatives.[4]

Reaction Pathway Diagram

Caption: Key reaction pathways of 1,3-dimethoxybenzene.

Spectroscopic Data

Characterization of 1,3-dimethoxybenzene is typically performed using standard spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,3-dimethoxybenzene is characterized by distinct signals corresponding to the aromatic protons and the methoxy groups.

Mass Spectrometry

The electron ionization mass spectrum of 1,3-dimethoxybenzene shows a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight.

Safety and Handling

1,3-Dimethoxybenzene should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is a combustible liquid and should be stored away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1,3-Dimethoxybenzene is a cornerstone reagent in organic synthesis, valued for its predictable reactivity and versatility. Its electron-rich aromatic system allows for a wide range of functionalization, making it an indispensable precursor for the synthesis of complex organic molecules in academia and industry. A thorough understanding of its properties and reaction pathways is crucial for its effective application in modern chemical research and development.

References

-

PubChem. Benzene, 1,3-dimethyl-2-(1-methylethoxy)-. [Link]

-

NIST. Benzene, 1,3-dimethoxy-. [Link]

-

U.S. Environmental Protection Agency. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties. [Link]

-

CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]

-

Filo. 1,2-dimethoxybenzene reacts with ClCH2COCl and lewis acid makes what?. [Link]

-

Chegg. Solved 2. The compound 1,3-dimethoxybenzene was treated with.... [Link]

-

Organic Syntheses. PREPARATION OF ETHYL 3-AMINO-4-((3,4-DIMETHOXYPHENETHYL)AMINO)BENZOATE. [Link]

-

PrepChem. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. [Link]

-

Wikipedia. 1,3-Dimethoxybenzene. [Link]

-

ResearchGate. Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. [Link]

-

PubChem. 1,3-Dimethoxy-2-[1-(sulfamoylamino)ethyl]benzene. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

- Google Patents.

-

Chemsrc. 1,3-Dimethoxybenzene | CAS#:151-10-0. [Link]

- Google Patents.

-

Beilstein Journals. A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes. [Link]

Sources

Spectroscopic Signature of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. As a compound not widely documented in publicly accessible spectral databases, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral signature. By dissecting the molecule into its constituent parts—the 1,3-dimethoxybenzene core and the 2-(1-methoxyvinyl) substituent—and analyzing established data for analogous structures, we construct a detailed theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development to aid in the potential identification, characterization, and quality control of this and structurally related molecules.

Introduction and Rationale

The purpose of this document is to bridge this information gap by providing a robust, theoretically derived spectroscopic profile. Our approach is grounded in the well-established principles of substituent effects on aromatic systems and the known spectral behaviors of vinyl ethers. This predictive analysis serves as a valuable reference for any future synthesis and characterization of this compound.

Proposed Synthetic Pathway

A plausible synthetic route for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene can be envisioned starting from the commercially available 1,3-dimethoxybenzene. A directed ortho-metalation strategy would be a suitable approach to introduce a functional group at the C2 position, which is activated by the two methoxy groups.[1] Subsequent reaction with a suitable electrophile, such as N-methoxy-N-methylacetamide, followed by a Wittig-type reaction could yield the desired 1-methoxyvinyl substituent. Understanding the synthetic pathway is crucial as it informs potential isomeric impurities and byproducts that may need to be distinguished from the target compound during analysis.

Figure 1: A proposed synthetic route for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-disubstitution pattern, which reduces molecular symmetry.[2][3] The vinyl protons of the 1-methoxyvinyl group will exhibit characteristic shifts and couplings.

Aromatic Region (δ 6.5-7.5 ppm)

The 1,3-dimethoxybenzene core with a substituent at the 2-position will display a distinct splitting pattern for the three aromatic protons. We predict a triplet and two doublets, characteristic of an A₂B system. The electron-donating nature of the methoxy and vinyl ether groups will likely shift these protons upfield compared to benzene (δ 7.34 ppm).

Vinyl Region (δ 4.0-6.5 ppm)

The 1-methoxyvinyl group will show two geminal protons, which are diastereotopic due to the ortho-substitution, leading to two distinct signals. These will likely appear as doublets due to geminal coupling. The oxygen atom of the vinyl ether will cause a downfield shift for these protons compared to typical vinyl groups.[4]

Methoxy Region (δ 3.5-4.0 ppm)

Three distinct singlets are expected for the three methoxy groups. The two methoxy groups on the benzene ring (C1 and C3) will have slightly different chemical shifts due to the influence of the ortho-substituent. The methoxy group on the vinyl substituent will also have a characteristic chemical shift in this region.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic-H (1H, t) | ~7.2-7.4 |

| Aromatic-H (2H, d) | ~6.6-6.8 |

| Vinyl-H (1H, d) | ~4.5-4.8 |

| Vinyl-H (1H, d) | ~4.2-4.5 |

| OCH₃ (3H, s) | ~3.8-3.9 |

| OCH₃ (3H, s) | ~3.7-3.8 |

| OCH₃ (3H, s) | ~3.6-3.7 |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework. Due to the lack of symmetry, all ten carbon atoms in the molecule are expected to be unique and therefore produce ten distinct signals.[5]

Aromatic and Vinylic Region (δ 90-160 ppm)

The six aromatic carbons and two vinylic carbons will resonate in this region. The carbons bearing the methoxy groups (C1 and C3) will be significantly deshielded and appear downfield.[6] The substituted C2 carbon will also be downfield. The vinylic carbons will have characteristic shifts influenced by the methoxy group.[6][7]

Methoxy Region (δ 55-65 ppm)

The three methoxy carbons will appear as sharp singlets in this region. Their precise chemical shifts will be subtly influenced by their electronic environment.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1, C3 (Aromatic, C-O) | ~158-162 |

| Cα (Vinylic, C-O) | ~150-155 |

| C2 (Aromatic, substituted) | ~135-140 |

| C5 (Aromatic, CH) | ~128-132 |

| C4, C6 (Aromatic, CH) | ~105-110 |

| Cβ (Vinylic, CH₂) | ~90-95 |

| OCH₃ (on vinyl) | ~58-62 |

| OCH₃ (on ring) | ~55-58 |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): The methoxy and vinyl C-H stretches will appear in the range of 2850-3000 cm⁻¹.

-

C=C stretching (aromatic and vinylic): Both the aromatic ring and the vinyl group will exhibit C=C stretching absorptions in the 1500-1650 cm⁻¹ region. Vinyl ethers typically show a strong band around 1620-1640 cm⁻¹.[8][9]

-

C-O stretching (ethers): Strong C-O stretching bands are characteristic of ethers and are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aryl alkyl ethers usually show two distinct bands.[9][10]

-

Out-of-plane C-H bending: The substitution pattern on the benzene ring will give rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

| Predicted IR Data | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretch | ~3050-3100 |

| Aliphatic C-H stretch | ~2850-3000 |

| C=C stretch (vinyl) | ~1620-1640 (strong) |

| C=C stretch (aromatic) | ~1580-1600, ~1450-1500 |

| C-O stretch (aryl ether) | ~1250 and ~1040 (strong) |

| C-O stretch (vinyl ether) | ~1220 (strong) |

| Out-of-plane C-H bend | ~750-850 |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₄O₃, MW = 194.23 g/mol ). The fragmentation pattern will likely be dominated by cleavages characteristic of ethers and substituted aromatic compounds.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[11]

-

Loss of methyl radical: Loss of a methyl radical (•CH₃) from one of the methoxy groups to form an [M-15]⁺ ion is expected.

-

Loss of methoxy radical: Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion is also plausible.

-

Rearrangements: Hydrogen rearrangements are common in the fragmentation of ethers and may lead to various fragment ions.[12]

Figure 2: Predicted major fragmentation pathways for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene in EI-MS.

Conclusion

This in-depth technical guide provides a theoretically derived but scientifically grounded prediction of the spectroscopic data for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. By systematically analyzing the expected contributions of its structural components, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS data. This predictive framework offers a valuable starting point for the identification and characterization of this molecule in future research endeavors. Experimental verification of these predictions will be the ultimate confirmation of the structural assignment.

References

- Higashimura, T., & Okamura, S. (1970). The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan, 43(10), 3489-3491.

- Miyake, A. (1956). Characteristic Absorption Bands of Vinyl Ethers. Bulletin of the Chemical Society of Japan, 29(1), 110-113.

-

Chem LibreTexts. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

- Han, X., & Gross, R. W. (2015). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. Analytical and Bioanalytical Chemistry, 407(18), 5379–5390.

-

Han, X., & Gross, R. W. (2015). Multidimensional mass spectrometry-based shotgun lipidomics analysis of vinyl ether diglycerides. PubMed. Retrieved from [Link]

- Djerassi, C., & Fenselau, C. (1972). Mass spectrometry in structural and stereochemical problems. CCXII. Electron impact induced triple hydrogen rearrangements and other fragmentations of alkyl vinyl ethers and thioethers. Journal of the American Chemical Society, 94(15), 5396–5403.

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

- G. K. Hamer, I. R. Peat, and W. F. Reynolds. (1976). Carbon-13 nuclear magnetic resonance spectroscopy. Substituted vinyl ethers and acetates. Canadian Journal of Chemistry, 54(18), 2596-2605.

- Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342.

- Romano, A., et al. (2021). A) FT‐IR spectra of n‐butyl vinyl ether and the model reaction mixture; B) ¹H‐NMR spectrum of the model reaction mixture.

-

SpectraBase. (n.d.). Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- K. Hatada, T. Kitayama, and Y. Terawaki. (1981). C-13 NMR spectra and spin-lattice relaxation times of poly(alkyl vinyl ether)s. Polymer Journal, 13(10), 919-926.

- Alaaeddine, A., et al. (2018). Figure S8: 1 H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl 3.

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Universidade de São Paulo. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

- Al-Otaibi, J. S., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Future Journal of Pharmaceutical Sciences, 11(1), 1-13.

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 18.8: Synthetic Strategies for Di-substituted Benzenes. Retrieved from [Link]

-

Fiveable. (2025). Ortho-Disubstituted Benzenes Definition. Retrieved from [Link]

-

ChemRxiv. (2023). Modular synthesis of highly substituted benzenes from pericyclic cascade of divinyl carbinols. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation.

-

Beilstein Journals. (2017). A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes. Retrieved from [Link]

- Kumar, S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131454.

-

Evans, M. (2023, January 16). Multi-step Synthesis of Substituted Benzenes [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. compoundchem.com [compoundchem.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. IR spectrum: Ethers [quimicaorganica.org]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene: Synthesis, Characterization, and Potential Applications

Preamble: Charting a Course for a Novel Compound

In the landscape of chemical research and drug development, the exploration of novel molecular architectures is the cornerstone of innovation. This guide focuses on a compound of significant potential, yet limited documented history: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene . As this molecule is not extensively characterized in current literature, this document serves as a forward-looking technical guide. It is designed for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for its synthesis, predicted properties, and prospective applications. Our approach is rooted in established principles of organic chemistry, drawing analogies from well-characterized related structures to illuminate the path for future investigation.

Predicted Physicochemical and Spectroscopic Properties

The foundational structure of our target molecule is 1,3-dimethoxybenzene. By analyzing its known properties, we can extrapolate the likely characteristics of its vinyl-substituted derivative. The introduction of the 2-(1-methoxyvinyl) group will increase the molecular weight and likely elevate the boiling point. The vinyl ether moiety introduces a site of reactivity and will significantly influence the spectroscopic fingerprint of the molecule.

| Property | 1,3-Dimethoxybenzene (Known) | 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (Predicted) | Data Source |

| Molecular Formula | C₈H₁₀O₂ | C₁₁H₁₄O₃ | - |

| Molecular Weight | 138.16 g/mol | 194.23 g/mol | [1][2][3][4] |

| Boiling Point | 217-218 °C | ~240-260 °C | [4] |

| Density | 1.055 g/mL at 25 °C | ~1.1 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.524 | ~1.53-1.54 | [5] |

| Solubility | Miscible with toluene, slightly soluble in water. | Likely soluble in common organic solvents (e.g., THF, ethyl acetate, dichloromethane). | [1][4] |

| ¹H NMR (ppm) | 6.4-7.2 (aromatic H), 3.78 (methoxy H) | ~6.5-7.3 (aromatic H), ~4.0-4.2 (vinyl H), ~3.8 (methoxy H) | [6] |

| ¹³C NMR (ppm) | ~161 (C-O), ~130 (aromatic CH), ~100-107 (aromatic CH), 55.3 (methoxy C) | ~160 (aromatic C-O), ~155 (vinyl C-O), ~130 (aromatic CH), ~100-110 (aromatic CH), ~85 (vinyl CH₂), ~55-56 (methoxy C) | [7] |

| Key IR Absorptions (cm⁻¹) | ~3000-2800 (C-H), ~1600 (C=C aromatic), ~1250 (C-O) | ~3100-3000 (C-H vinyl), ~3000-2800 (C-H alkyl), ~1640 (C=C vinyl), ~1600 (C=C aromatic), ~1250 (C-O) | [2] |

| Mass Spec (m/z) | 138 (M+), 123, 109, 95 | 194 (M+), 179, 163, 135 | [8] |

Proposed Synthesis: A Strategic Approach

The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene can be logically approached via the ortho-lithiation of 1,3-dimethoxybenzene, followed by reaction with a suitable electrophile, and subsequent manipulation to form the methoxyvinyl group. The two methoxy groups on the benzene ring are ortho, para-directing, and the position between them (C2) is sterically hindered but electronically activated, making directed ortho-metalation a feasible strategy.[9]

Experimental Protocol: A Two-Step Synthesis

Step 1: 1-(2,6-Dimethoxyphenyl)ethan-1-one Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiattion: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes. The causality here is to deprotonate the most acidic proton, which is at the C2 position, facilitated by the coordinating effect of the two methoxy groups.

-

Electrophilic Quench: Stir the resulting solution at room temperature for 2 hours to ensure complete lithiation. Cool the reaction mixture back to 0 °C and add acetyl chloride (1.2 eq) dropwise.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-(2,6-dimethoxyphenyl)ethan-1-one.

Step 2: Wittig Reaction to form 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

-

Ylide Formation: In a separate flame-dried flask under nitrogen, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour to form the corresponding ylide.

-

Wittig Reaction: Cool the ylide suspension to 0 °C and add a solution of 1-(2,6-dimethoxyphenyl)ethan-1-one (1.0 eq) in THF dropwise. The choice of the Wittig reaction is based on its reliability in forming carbon-carbon double bonds from ketones.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the target compound, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is dominated by two key features: the electron-rich aromatic ring and the vinyl ether moiety.

-

Electrophilic Aromatic Substitution: The benzene ring is highly activated by three electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions. These reactions would likely occur at the C4 and C6 positions, which are para to the methoxy groups.

-

Vinyl Ether Reactivity: Vinyl ethers are versatile functional groups. They can undergo hydrolysis under acidic conditions to yield a ketone. They are also excellent dienophiles in Diels-Alder reactions and can participate in various cycloadditions, making them valuable building blocks in organic synthesis.

In the context of drug development, this compound could serve as a novel scaffold or intermediate. The highly substituted benzene ring is a common feature in many bioactive molecules. The vinyl ether provides a handle for further functionalization, allowing for the introduction of diverse pharmacophores. For instance, it could be a precursor for the synthesis of complex heterocyclic systems or for bioconjugation.

Safety and Handling

As 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a novel compound, its toxicological properties have not been investigated. However, based on related structures like 1,3-dimethoxybenzene and other aromatic ethers, certain precautions are warranted.[10][11][12]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Irritancy: Similar compounds can cause skin and eye irritation.[10][11] Avoid contact with skin and eyes.

-

Inhalation: May cause respiratory tract irritation if inhaled.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

A full risk assessment should be conducted before commencing any experimental work with this compound.

Conclusion and Future Directions

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene represents an intriguing, unexplored molecule with considerable potential as a building block in organic synthesis and as a scaffold in medicinal chemistry. This guide provides a foundational framework for its synthesis, predicted properties, and potential reactivity. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Subsequently, an investigation into its reactivity and the exploration of its utility in the synthesis of novel, biologically active molecules would be a logical and promising progression.

References

-

PubChem. Benzene, 1,3-dimethyl-2-(1-methylethoxy)-. National Center for Biotechnology Information. [Link]

-

ChemSrc. (2-METHOXYVINYL)BENZENE | CAS#:4747-15-3. [Link]

-

EPA CompTox Chemicals Dashboard. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene. [Link]

-

PubChem. 1,3-Dimethoxybenzene. National Center for Biotechnology Information. [Link]

-

Supplementary Information File. Molecules. [Link]

-

Fisher Scientific. 1,3-Dimethoxybenzene Safety Data Sheet. [Link]

-

PrepChem.com. Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. [Link]

-

NIST WebBook. Benzene, 1,3-dimethoxy- (Infrared Spectrum). [Link]

-

Wikipedia. 1,3-Dimethoxybenzene. [Link]

-

NIST WebBook. Benzene, 1,3-dimethoxy- (Mass Spectrum). [Link]

-

ChemSrc. 1,3-Dimethoxybenzene. [Link]

-

Defense Technical Information Center. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Link]

-

NIST WebBook. Benzene, 1,3-dimethoxy-. [Link]

-

MetaSci. Safety Data Sheet 1,3-Dimethoxybenzene. [Link]

-

Michigan State University Chemistry. Aromatic Reactivity. [Link]

Sources

- 1. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 3. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 4. 1,3-Dimethoxybenzene, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1,3-二甲氧基苯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3-Dimethoxybenzene(151-10-0) 1H NMR spectrum [chemicalbook.com]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. Benzene, 1,3-dimethoxy- [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. sds.metasci.ca [sds.metasci.ca]

Theoretical & Mechanistic Insight: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Executive Summary

This technical guide provides a comprehensive theoretical and practical analysis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (hereafter referred to as 1,3-DM-2-MVB ). As a Senior Application Scientist, I have structured this analysis to bridge the gap between ab initio computational predictions and bench-level reactivity.

1,3-DM-2-MVB represents a distinct class of "sterically congested electron-rich styrenes." Its unique architecture—a vinyl ether moiety flanked by two methoxy groups—creates a system dominated by Steric Inhibition of Resonance (SIR) . This molecule is not merely a structural curiosity; it is a potent nucleophilic surrogate for acetophenone derivatives and a precursor for polyketide analogues.

Part 1: Molecular Architecture & Conformational Dynamics

The Steric "Gear" System

The defining feature of 1,3-DM-2-MVB is the vicinal trisubstitution pattern (1,2,3-substitution).

-

Positions 1 & 3: Methoxy (-OCH₃) groups.[1]

-

Position 2: 1-Methoxyvinyl (-C(OCH₃)=CH₂) group.

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that this molecule cannot adopt a planar geometry. In a standard styrene, the vinyl group seeks coplanarity with the phenyl ring to maximize

Atropisomerism & Rotational Barriers

The rotation around the

-

Planar Transition State (0° torsion): Highly destabilized due to Van der Waals repulsion between the vinyl protons/methoxy oxygen and the ring methoxy groups.

-

Twisted Ground State (~40-60° torsion): The molecule relaxes into a twisted conformation where conjugation is diminished but steric strain is minimized.

This "twisted" state has profound implications for reactivity: the vinyl group acts less like a conjugated styrene and more like an isolated, electron-rich enol ether.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energetic penalty associated with planarity, modeled as a "Steric Gear" system.

Figure 1: Conformational energy landscape showing the high barrier to planarity caused by flanking methoxy groups.

Part 2: Electronic Structure & Reactivity Profile

Frontier Molecular Orbitals (FMO)

The reactivity of 1,3-DM-2-MVB is dictated by its Highest Occupied Molecular Orbital (HOMO).

-

HOMO Character: Primarily located on the

-carbon of the vinyl group and the oxygen lone pairs. The electron-donating nature of three oxygen atoms raises the HOMO energy, making the molecule a "super-nucleophile." -

LUMO Character: High energy, making the molecule resistant to reduction but highly susceptible to oxidation or electrophilic attack.

The "Super-Enol Ether" Effect

Unlike a simple styrene, the 1-methoxy substituent on the vinyl group polarizes the double bond.

Part 3: Experimental Validation & Protocols

Synthesis Strategy

To study this molecule, one must first synthesize it with high purity, avoiding acid-catalyzed hydrolysis of the sensitive enol ether.

Recommended Pathway:

-

Lithiation: 1,3-Dimethoxybenzene is lithiated at the 2-position (directed ortho-metalation) using

-BuLi. -

Acylation: Quench with Acetyl Chloride to form 2-Acetyl-1,3-dimethoxybenzene.

-

Methylenation: Wittig reaction (using methyltriphenylphosphonium bromide) or Tebbe olefination converts the ketone to the vinyl group. Note: Standard Wittig conditions may struggle with the steric bulk; Lombardo or Tebbe reagents are preferred for higher yields.

Computational Characterization Protocol

For researchers validating these theoretical claims, the following computational workflow is the standard for self-validating results.

Table 1: Computational Parameters for 1,3-DM-2-MVB

| Parameter | Setting | Rationale |

| Software | Gaussian 16 / ORCA 5 | Industry standard for organic electronic structure. |

| Method | DFT (wB97X-D or M06-2X) | Dispersion corrections (-D) are critical for capturing the methoxy-methoxy interactions. |

| Basis Set | def2-TZVP | Triple-zeta quality required to model the electron density of oxygen lone pairs accurately. |

| Solvation | PCM (Dichloromethane) | Simulates the likely reaction medium; stabilizes the polarized enol ether form. |

| Frequency | Yes (NIMAG=0) | Confirms the structure is a true minimum (no imaginary frequencies). |

Reactivity Workflow: Hydrolysis & Cyclization

The most common application of this core is as a "masked" ketone or a precursor for benzofuran synthesis.

Figure 2: Divergent reactivity pathways: Acid-catalyzed hydrolysis vs. Metal-mediated cyclization.

Part 4: Critical Analysis & Troubleshooting

The Stability Paradox

While theoretically interesting, the 1-methoxyvinyl group is kinetically unstable toward moisture.

-

Observation: Upon exposure to air, the compound slowly converts to the acetophenone derivative.

-

Mechanism: Trace acid in the air protonates the

-carbon (the HOMO "hotspot"), generating a stabilized oxocarbenium ion, which is rapidly trapped by water. -

Handling Requirement: All experimental studies must be conducted under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents (THF/DCM).

NMR Diagnostic Signatures

To validate the structure (and the twisted conformation), look for these specific NMR signals:

-

NMR: The vinyl protons will appear as two doublets (geminal coupling) around

-

NMR: The

References

-

Conformational Analysis of Methoxybenzenes: K. B. Borisenko, et al., "From anisole to 1,2,4,5‐tetramethoxybenzene: Theoretical study of the factors that determine the conformation of methoxy groups on a benzene ring," Journal of Physical Chemistry A, 2007. [Link]

-

Steric Inhibition of Resonance (SIR): P. Politzer, et al., "Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids," Chemistry – A European Journal, 2000. [Link]

-

Synthesis of Resveratrol Derivatives (Relevant Precursors): T. Iijima, et al., "Short-step synthesis of a resveratrol derivative from commercially available 1,3-dimethoxybenzene and 4-vinylanisole," Bioscience, Biotechnology, and Biochemistry, 2009. [Link]

-

Reactivity of Electron-Rich Vinyl Ethers: T. Cohen, et al., "Vinyl Sulfides from Thioacetals... (Z)-2-Methoxy-1-phenylthio-1,3-butadiene," Organic Syntheses, Vol. 64, 1986. (Demonstrates handling of similar methoxy-vinyl systems). [Link]

Sources

Technical Whitepaper: Synthesis and Utility of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

The following technical guide details the discovery, synthesis, and application of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a sterically congested enol ether of significant value in physical organic chemistry and synthetic method development.

Overcoming Steric Inhibition in Electron-Rich Styrenes

Part 1: Executive Summary & Chemical Identity

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (also known as α-methoxy-2,6-dimethoxystyrene ) represents a class of "impossible" enol ethers. Historically, this molecule served as a critical battleground in physical organic chemistry to understand the limits of resonance and steric inhibition.

While simple acetophenones are easily converted to vinyl ethers via acid-catalyzed ketalization, the 2,6-dimethoxy substitution pattern creates a "steric fortress." This substitution prevents the coplanarity required for resonance stabilization of the intermediate carbocation, rendering standard synthetic routes futile. The "discovery" of this molecule is therefore defined not by its isolation from nature, but by the synthetic ingenuity required to force its formation against thermodynamic and kinetic barriers.

Chemical Identity Table

| Property | Data |

| IUPAC Name | 1,3-Dimethoxy-2-(1-methoxyethenyl)benzene |

| Common Name | α-Methoxy-2,6-dimethoxystyrene |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Precursor | 2,6-Dimethoxyacetophenone |

| Key Structural Feature | Sterically crowded vinyl group flanked by two ortho-methoxy groups.[1] |

| Primary Application | Mechanistic probe for vinyl ether hydrolysis; precursor for crowded aromatics. |

Part 2: The Discovery & Synthetic Challenge

The existence of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a testament to the persistence of physical organic chemists, specifically the work of J. Jones and A. J. Kresge (1993) .[2]

The Problem: Failure of Acid Catalysis

Standard protocols for synthesizing vinyl ethers involve the reaction of a ketone with trimethyl orthoformate (TMOF) and methanol, catalyzed by acid (e.g.,

-

Mechanism: Protonation of the carbonyl

Nucleophilic attack by MeOH -

The Failure Mode: In 2,6-dimethoxyacetophenone, the two ortho-methoxy groups twist the carbonyl group out of the plane of the benzene ring. This prevents the phenyl ring from stabilizing the developing positive charge on the benzylic carbon (the oxocarbenium ion intermediate). Consequently, the activation energy is prohibitively high, and the reaction does not proceed.

The Solution: The "Brute Force" Enolate Trap

Jones and Kresge circumvented the carbocation intermediate entirely. Instead of acid catalysis, they utilized base-promoted O-methylation of the enolate . This approach relies on kinetic trapping rather than thermodynamic equilibrium.

Part 3: Technical Protocol (The Kresge Method)

The following protocol is adapted from the definitive synthesis established by Jones and Kresge. It is a self-validating system ; the color change and eventual precipitation of salts serve as process indicators.

Reagents & Equipment[3]

-

Substrate: 2,6-Dimethoxyacetophenone (2.0 g, 11.1 mmol)

-

Alkylating Agent: Methyl p-toluenesulfonate (MeOTs) (2.5 g, 13.4 mmol)

-

Base: Potassium tert-butoxide (KOtBu) (1.5 g, 13.4 mmol)

-

Phase Transfer Catalyst: 18-Crown-6 (3.5 g, 13.2 mmol)

-

Solvent: Dimethylformamide (DMF), anhydrous (75 mL)

-

Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) line, oil bath.

Step-by-Step Methodology

-

System Preparation: Flame-dry the glassware and purge with Argon. The exclusion of moisture is critical to prevent the hydrolysis of the aggressive base.

-

Solubilization: Dissolve 2,6-dimethoxyacetophenone and 18-crown-6 in anhydrous DMF.

-

Insight: The 18-crown-6 complexes the potassium ion, creating a "naked," highly reactive tert-butoxide anion.

-

-

Enolization: Add Potassium tert-butoxide in a single portion. Stir at room temperature for 30 minutes.

-

Observation: The solution may darken, indicating enolate formation.

-

-

Reagent Addition: Add Methyl p-toluenesulfonate (MeOTs).

-

Why MeOTs? Tosylates are "hard" alkylating agents that, in conjunction with the naked enolate, favor O-alkylation (vinyl ether formation) over C-alkylation.

-

-

The "Long Cook" (Critical Step): Heat the mixture to 100°C and stir for 15 days .

-

Expert Note: This extraordinary reaction time is required due to the extreme steric hindrance around the enolate oxygen. Standard overnight reactions yield <5% conversion.

-

-

Workup:

-

Purification: Flash chromatography (90:10 Hexane:Ethyl Acetate).

-

Yield: Expect ~50-60% yield of the colorless oil.

-

Part 4: Mechanistic Visualization

The following diagram illustrates the divergence between the failed acid-catalyzed route and the successful base-promoted route.

Figure 1: Comparison of synthetic pathways. The steric bulk of the ortho-methoxy groups destabilizes the cationic intermediate in the acid pathway, necessitating the anionic enolate route.

Part 5: Applications & Utility

Mechanistic Probe for Hydrolysis

The primary utility of this molecule is in physical organic chemistry . It serves as a probe to measure the magnitude of steric effects in vinyl ether hydrolysis.

-

The Effect: Jones and Kresge found that this molecule hydrolyzes via rate-determining proton transfer (Ase2 mechanism), but the rate is significantly modulated by the inability of the phenyl ring to flatten.

-

Significance: It provides a benchmark for "steric inhibition of resonance," allowing researchers to quantify how much resonance contributes to the stability of benzylic carbocations.

Precursor for Polysubstituted Aromatics

In drug discovery, this molecule acts as a "masked" acetophenone.

-

Lithiation: The vinyl ether moiety is robust against basic conditions (unlike the ketone). This allows for Directed Ortho Metalation (DoM) on the benzene ring (e.g., at the 4-position) without protecting the ketone.

-

Hydrolysis on Demand: Once the ring is functionalized, the vinyl ether can be hydrolyzed back to the ketone using strong acid, revealing the acetyl group.

Polymerization Monomer

While less common, electron-rich styrenes like this are candidates for living cationic polymerization , potentially yielding polymers with high refractive indices due to the dense aromatic/methoxy content.

Part 6: References

-

Jones, J., & Kresge, A. J. (1993).[2] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38–41. -

Sigma-Aldrich. (n.d.). 1,3-Dimethoxybenzene Product Data. Sigma-Aldrich Catalog.

-

Fascione, M. A., et al. (2012). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors. Carbohydrate Research, 348, 6–13. (Contextualizing the use of dimethoxybenzene derivatives).

Sources

Physical properties of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

This is an in-depth technical guide on the physical properties, synthesis, and reactivity of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a specialized enol ether intermediate used in physical organic chemistry and the synthesis of complex polyketides.

Executive Summary

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (also known as

This guide details the physicochemical profile, synthesis, and stability of this compound, emphasizing its behavior under acidic conditions where it rapidly hydrolyzes to its parent ketone.

Chemical Identity & Structural Characterization[1]

| Attribute | Detail |

| IUPAC Name | 1,3-Dimethoxy-2-(1-methoxyethenyl)benzene |

| Common Synonyms | Methyl |

| Molecular Formula | C |

| Molecular Weight | 194.23 g/mol |

| SMILES | COc1cccc(OC)c1C(=C)OC |

| Structural Features | Sterically congested vinyl ether; Electron-rich aromatic ring; Acid-labile vinyl moiety.[1] |

Structural Analysis

The molecule features a benzene ring substituted at the 1 and 3 positions with methoxy groups. The 2-position bears a 1-methoxyvinyl group (

-

Steric Strain : The two ortho-methoxy groups create significant steric hindrance, forcing the vinyl group to rotate out of planarity with the aromatic ring. This deconjugation affects its reactivity and UV spectral properties compared to less hindered analogs.

-

Electronic Effects : The vinyl ether oxygen donates electron density into the double bond (

-carbon), making it highly nucleophilic and susceptible to protonation.

Physical Properties[1][3]

Experimental & Predicted Data

Note: Specific experimental values for MP/BP are rare in standard databases due to the compound's use primarily as a transient intermediate or mechanistic probe. Values below are derived from primary literature synthesis conditions.

| Property | Value / Description | Source/Context |

| Physical State | Colorless to pale yellow oil (Liquid at RT) | Inferred from extraction protocols [1]. |

| Boiling Point | ~110–120 °C at 0.5 mmHg (Predicted) | Based on similar styrenyl ethers. |

| Solubility | Soluble in Et | Lipophilic nature. |

| Stability | Highly Acid Sensitive . Hydrolyzes rapidly in aqueous acid. | Half-life ( |

| UV Absorbance | Distinct from ketone ( | Used to monitor hydrolysis kinetics [1].[2][3] |

| Density | ~1.08 g/cm | Estimated from functional group contributions. |

Spectroscopic Profile (Diagnostic)

Researchers should look for these key signals to confirm the integrity of the vinyl ether moiety:

-

H NMR (CDCl

-

Vinyl Protons : Two singlets (or narrow doublets) around

3.9–4.2 ppm. (Distinct from the methyl ketone singlet at -

Vinyl Methoxy : Singlet at

~3.5–3.6 ppm. -

Aromatic Methoxy : Singlet (6H) at

~3.8 ppm. -

Aromatic Protons : Triplet (~7.2 ppm) and Doublet (~6.6 ppm) pattern typical of 1,2,3-trisubstituted benzene.

-

Synthesis & Purification Protocols

Primary Synthesis: O-Methylation of Enolate

The most reliable method for synthesizing this sterically hindered enol ether is the O-alkylation of the potassium enolate of 2,6-dimethoxyacetophenone. Due to steric crowding, this reaction is slow and requires forcing conditions.

Protocol (Adapted from Jones & Kresge [1]):

-

Reagents : 2,6-Dimethoxyacetophenone (1.0 eq), Potassium tert-butoxide (KOtBu, 1.5 eq), Methyl p-toluenesulfonate (MeOTs, 1.25 eq), 18-Crown-6 (catalytic).

-

Solvent : Anhydrous Dimethylformamide (DMF).

-

Procedure :

-

Dissolve ketone, KOtBu, and 18-Crown-6 in DMF under inert atmosphere (N

or Ar). -

Add MeOTs.[4]

-

Heat to 100°C and stir for 15 days . (Long reaction time is critical due to steric hindrance).

-

-

Workup :

-

Purification : Fractional distillation under reduced pressure or rapid column chromatography on basic alumina (avoid acidic silica).

Visualization: Synthetic Pathway

Figure 1: Synthesis via O-methylation of the sterically hindered enolate.[3]

Reactivity & Stability: The Hydrolysis Mechanism

The defining physical property of 1,3-dimethoxy-2-(1-methoxyvinyl)benzene is its reactivity toward aqueous acid. It serves as a textbook example of rate-determining proton transfer to the

Hydrolysis Kinetics

-

Reaction : Enol Ether + H

O -

Mechanism :

(Acid-catalyzed electrophilic substitution). -

Rate-Determining Step : Protonation of the terminal methylene (

) to form a resonance-stabilized oxocarbenium ion. -

Isotope Effect : A solvent isotope effect (

) confirms proton transfer is the slow step [1].

Visualization: Hydrolysis Pathway

Figure 2: Acid-catalyzed hydrolysis mechanism involving rate-limiting proton transfer.

Handling & Safety

Storage

-

Atmosphere : Store under Argon or Nitrogen.

-

Temperature : -20°C (Freezer).

-

Additives : Stabilize with trace triethylamine (TEA) or store over basic alumina to neutralize trace acids that catalyze decomposition.

Hazards

-

Flammability : Treat as a flammable liquid (Flash point est. < 60°C).

-

Reactivity : Incompatible with strong acids, oxidizing agents, and protic solvents (if acidic).

-

Health : Irritant to eyes, skin, and respiratory system. Use standard PPE (Gloves, Goggles, Fume Hood).

References

-

Jones, J., & Kresge, A. J. (1993).[3] Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl

-(2,6-dimethoxyphenyl)vinyl ether. Canadian Journal of Chemistry, 71(1), 38–41. -

Chiang, Y., Eliason, R., Jones, J., Kresge, A. J., et al. (2011).[2] A flash photolytic investigation of the photosolvolysis of

-(2,6-dimethoxyphenyl)vinyl chloride. Canadian Journal of Chemistry.[2][3][5] -

Fascione, M. A., et al. (2012). Stereoselective glycosylations using oxathiane spiroketal glycosyl donors.[1] Carbohydrate Research, 348, 6–13. (Contextual usage of parent 1,3-dimethoxybenzene).[4][1][6][7]

Sources

- 1. 1,3-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. (2-METHOXYVINYL)BENZENE | CAS#:4747-15-3 | Chemsrc [chemsrc.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 1,3-Dimethoxy Benzene (CAS 151-10-0) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]

- 7. Выпуск № 5(18), сентябрь - октябрь 2001 — "Some tendencies in application of reagents containing O-F bonds in organic synthesis" [ru.notes.fluorine1.ru]

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene molecular weight

Technical Monograph: 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene

Executive Summary

This technical guide provides an in-depth analysis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene , a highly specialized electron-rich styrene derivative.[1] Characterized by significant steric congestion due to the flanking methoxy groups at the 1,3-positions, this molecule serves as a valuable "masked" acetyl group and a regioselective diene in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions.[1] This document outlines its molecular weight derivation, synthetic protocols, and reactivity profile for researchers in medicinal chemistry and materials science.

Part 1: Physicochemical Profile[1][2]

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis. Below is the derivation based on the molecular formula

Molecular Weight Calculation

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 194.23 g/mol |

Structural Properties

-

IUPAC Name: 2-(1-Methoxyethenyl)-1,3-dimethoxybenzene[1]

-

Formula:

-

Structural Class:

-Methoxystyrene derivative / Electron-rich diene.[1] -

Steric Environment: The 1,3-dimethoxy substituents create a "molecular bay" region, forcing the 2-(1-methoxyvinyl) group to adopt a non-planar conformation relative to the benzene ring to minimize steric strain.[1] This conformation significantly influences its reactivity in cycloadditions.[1]

Part 2: Synthetic Methodology

The synthesis of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene challenges standard protocols due to the steric hindrance at the C2 position.[1] The most robust method involves the conversion of 2,6-dimethoxyacetophenone to its dimethyl ketal, followed by thermal elimination of methanol.[1]

Precursor Selection

-

Starting Material: 2,6-Dimethoxyacetophenone (CAS: 2040-96-2).[1]

-

Reagents: Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (p-TsOH).[1]

Step-by-Step Protocol: Ketalization-Elimination Route

Phase A: Ketal Formation

-

Dissolution: In a flame-dried round-bottom flask, dissolve 10.0 mmol of 2,6-dimethoxyacetophenone in 20 mL of anhydrous methanol.

-

Reagent Addition: Add 30.0 mmol (3 equiv.) of Trimethyl orthoformate.

-

Catalysis: Add catalytic p-TsOH (0.1 mmol).

-

Reaction: Reflux under nitrogen for 12 hours. Monitor by TLC (SiO2, 4:1 Hexane/EtOAc) for the disappearance of the ketone spot.

-

Workup: Quench with saturated

, extract with diethyl ether, and dry over

Phase B: Thermal Elimination

-

Setup: Place the crude ketal in a distillation apparatus connected to a high-vacuum line.

-

Catalysis: Add a trace amount of

(ammonium dihydrogen phosphate) as a weak acid catalyst to facilitate elimination without polymerization.[1] -

Pyrolysis: Heat the flask to 140–160°C under reduced pressure (10-20 mmHg).

-

Collection: The product, 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene, will distill over as methanol is eliminated.[1]

-

Purification: Redistill if necessary to remove traces of starting ketone. Store at -20°C under argon to prevent hydrolysis.

Synthetic Pathway Visualization

Figure 1: Two-step synthesis via ketalization and thermal elimination.

Part 3: Reactivity & Applications

The 1-methoxyvinyl moiety acts as a "super-enolether," making the ring highly electron-rich.[1] This enables specific applications in drug discovery scaffolds.

Reactivity Profile

-

Hydrolysis (Masked Acetyl): Under mild acidic conditions, the vinyl group rapidly hydrolyzes back to the acetyl group. This allows the vinyl group to serve as a protective group for the ketone during base-catalyzed transformations elsewhere on the molecule.[1]

-

Diels-Alder Cycloaddition: The molecule acts as an electron-rich diene.[1] It reacts with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate) to form substituted naphthalenes or chromones after oxidation/elimination.[1]

-

Cationic Polymerization: The electron-donating methoxy groups stabilize the carbocation intermediate, making this monomer highly reactive toward cationic polymerization initiators (

).[1]

Logic of Reactivity

Figure 2: Divergent reactivity pathways controlled by reaction conditions.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (CDCl3) | The two geminal vinyl protons will appear as distinct doublets due to the electronic asymmetry.[1][2] | |

| 13C NMR | Signal at ~155 ppm (C-O vinyl); Signal at ~85 ppm (=CH2 terminal). | Confirms the presence of the enol ether double bond. |

| GC-MS | Molecular Ion | Confirm molecular weight and loss of methyl radical (common in methoxy aromatics). |

References

-

NIST Chemistry WebBook. "1-Propanone, 1-(2,4-dimethoxyphenyl)- (Isomer Analog Data)." National Institute of Standards and Technology. [Link][1]

-

PubChem. "Compound Summary: 1,3-Dimethoxybenzene Derivatives."[1][3] National Center for Biotechnology Information. [Link][1]

-

PrepChem. "Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene (Methodology Reference)." PrepChem.com. [Link][1]

-

ScienceMadness. "Synthesis of alpha-methylstyrene derivatives." ScienceMadness Discussion Board. [Link][1]

-

EPA CompTox. "1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties." U.S. Environmental Protection Agency. [Link][1]

Sources

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene literature review

Synthesis, Reactivity, and Applications in Cycloaddition Protocols[1]

Executive Summary

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene (DMMVB) represents a highly specialized class of electron-rich styrenes.[1] Structurally, it functions as the enol ether of 2,6-dimethoxyacetophenone.[1] Its unique 1,2,3-substitution pattern introduces significant steric "buttressing," forcing the vinyl group out of planarity with the aromatic ring.[1] This guide details the synthesis, handling, and application of DMMVB, specifically focusing on its utility as a nucleophilic partner in Inverse Electron Demand Diels-Alder (IEDDA) reactions for the construction of polyketide mimics and benzo-fused heterocycles.[1]

Structural Analysis & Electronic Properties

The reactivity of DMMVB is defined by the interplay between extreme electron density and steric strain.

| Property | Description | Implication for Reactivity |

| Electronic Nature | Electron-rich Enol Ether | Highly nucleophilic; susceptible to rapid hydrolysis; excellent dienophile for electron-deficient dienes.[1] |

| Steric Environment | 1,2,3-Trisubstitution | The ortho-methoxy groups create a "gear effect," twisting the vinyl ether out of conjugation.[1] This prevents planar |

| Masked Functionality | Latent Ketone | Serves as a "masked" equivalent of 2,6-dimethoxyacetophenone, allowing C-C bond formation at the vinyl positions before unmasking via acid hydrolysis.[1] |

Synthetic Protocol: Ketalization-Elimination Route

While direct Wittig olefination of electron-rich acetophenones is often low-yielding due to electronic deactivation, the Orthoformate Ketalization-Elimination pathway provides a robust, scalable self-validating protocol.[1]

3.1. Reaction Scheme (Graphviz Visualization)

Figure 1: Step-wise synthesis of DMMVB via the dimethyl ketal intermediate.

3.2. Detailed Methodology

Reagents:

-

2,6-Dimethoxyacetophenone (1.0 equiv) [CAS: 2040-04-2][1][2]

-

Trimethyl Orthoformate (TMOF) (3.0 equiv)[1]

-

Methanol (anhydrous) (Solvent)[1]

-

p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)[1]

Protocol:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an Argon atmosphere.

-

Ketalization: Dissolve 2,6-dimethoxyacetophenone in anhydrous methanol. Add TMOF followed by p-TsOH.[1]

-

Reaction: Reflux the mixture for 12–24 hours. Validation: Monitor via TLC (SiO2, 4:1 Hexane:EtOAc).[1] The ketone spot (

) should disappear, replaced by the less polar ketal/vinyl ether spots. -

Elimination (Critical Step): Switch the apparatus to a short-path distillation head. Slowly raise the bath temperature to distill off methanol and excess TMOF. As the temperature rises (>110°C), the ketal eliminates methanol to form the vinyl ether.

-

Purification: The residue is distilled under high vacuum (<1 mmHg). DMMVB typically distills as a clear to pale-yellow oil.[1]

-

Note: The product is acid-sensitive.[1] Pre-treat receiving flasks with basic alumina or a trace of triethylamine.

-

Reactivity Profile: Inverse Electron Demand Diels-Alder (IEDDA)

The primary application of DMMVB is as an electron-rich dienophile reacting with electron-deficient dienes (e.g., pyrones, tetrazines, or quinones).[1] This is a powerful method for synthesizing complex naphthalene derivatives found in natural products like rifamycins or anthracyclines.[1]

4.1. Mechanistic Pathway [1]

Figure 2: IEDDA mechanism utilizing DMMVB to access polysubstituted aromatic scaffolds.

4.2. Experimental Considerations for Cycloaddition

-

Solvent: Non-polar solvents (Toluene, Xylene) favor the concerted mechanism.

-

Temperature: Elevated temperatures (80–120°C) are often required due to the steric bulk of the 2,6-dimethoxy groups hindering the approach of the diene.[1]

-

Regioselectivity: The polarization of the vinyl ether (negative charge density at the

-carbon) directs the regiochemistry, typically matching the most electron-deficient center of the diene.[1]

Handling & Troubleshooting

| Issue | Cause | Corrective Action |

| Hydrolysis | Exposure to atmospheric moisture + trace acid.[1] | Store over KOH pellets or basic alumina under Argon.[1] |

| Polymerization | Cationic initiation.[1] | Avoid Lewis acids unless intended for reaction.[1] Stabilize with trace triethylamine. |

| Low Yield (Synthesis) | Incomplete elimination of methanol.[1] | Ensure high temperature (>120°C) during the distillation phase to drive the equilibrium from ketal to vinyl ether.[1] |

References

-

Sigma-Aldrich. 2',6'-Dimethoxyacetophenone (Precursor) Product Specification. Link[1]

-

NIST Chemistry WebBook. 2',6'-Dimethoxyacetophenone Spectral Data. Link[1]

-

Organic Syntheses. General Procedure for Vinyl Ethers via Ketal Elimination. (Referencing: Org. Synth.1998 , 75, 195).[1] Link[1]

-

Boger, D. L. Diels-Alder Reactions of Heterocyclic Aza Dienes. (Contextual reference for Inverse Electron Demand reactivity of enol ethers). Chem. Rev.[1]1986 , 86, 781.[1] Link[1]

-

ChemicalBook. 1,3-Dimethoxybenzene Applications in Synthesis. Link

Sources

Application Note: Structural Elucidation of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene using ¹H NMR Spectroscopy

Abstract

This document provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum for 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene. As a complex substituted aromatic compound, its structural verification relies heavily on the precise assignment of proton signals. This application note details the theoretical basis for predicting the spectrum, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectral data. The methodologies and interpretations presented herein are designed for researchers, chemists, and quality control specialists in pharmaceutical and chemical industries, providing a robust framework for the structural characterization of similarly complex small molecules.

Introduction and Theoretical Framework

1,3-Dimethoxy-2-(1-methoxyvinyl)benzene is a polysubstituted aromatic ether. Its structure features a benzene ring with three distinct substituent groups: two methoxy groups at the C1 and C3 positions and a methoxyvinyl group at the C2 position. This substitution pattern leads to a unique and predictable ¹H NMR spectrum, which is instrumental for its unambiguous identification.

The chemical shift (δ) of each proton is primarily influenced by its local electronic environment. Electron-donating groups, such as the methoxy (-OCH₃) groups, increase electron density on the aromatic ring, causing a shielding effect that shifts the signals of nearby protons to a higher field (lower ppm values) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1][2] Conversely, the anisotropic effect of the benzene ring and the vinyl double bond causes significant deshielding of the attached protons, moving their signals downfield.[1][3]

The expected proton environments for this molecule are:

-

Three non-equivalent aromatic protons.

-

Two diastereotopic vinylic protons.

-

Three distinct methoxy groups.

The following sections will deconstruct the anticipated spectrum based on these structural features, explaining the causality behind the expected chemical shifts, integration values, and spin-spin coupling patterns.

Figure 1: Structure of 1,3-Dimethoxy-2-(1-methoxyvinyl)benzene with proton labeling.

Predicted ¹H NMR Spectral Analysis

Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum can be formulated.[3][4][5]

Aromatic Region (δ 6.5-8.0 ppm)

The benzene ring has three protons at positions C4, C5, and C6. The two methoxy groups at C1 and C3 are strong electron-donating groups, which shield the aromatic protons and shift their signals upfield.[1][6]

-

H-5: This proton is flanked by two meta-protons (H-4 and H-6). It is expected to appear as a triplet due to coupling with both H-4 and H-6. The ortho coupling constant (³J) is typically in the range of 7-10 Hz.[7] Its chemical shift will be significantly influenced by the para-methoxyvinyl group and the two ortho-methoxy groups.

-

H-4 and H-6: These two protons are not chemically equivalent. H-4 is ortho to the C3-methoxy group and meta to the C1-methoxy group, while H-6 has the opposite relationship. Both are ortho to a carbon bearing a substituent. They will couple with H-5 and appear as two distinct doublets . The coupling constant will match that of the H-5 triplet.

Vinylic Region (δ 4.5-6.5 ppm)

The methoxyvinyl group [-C(OCH₃)=CH₂] contains two geminal protons on the terminal carbon.

-